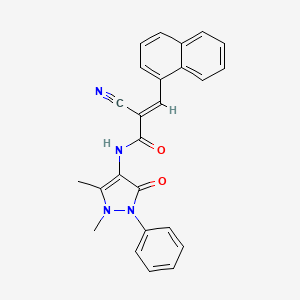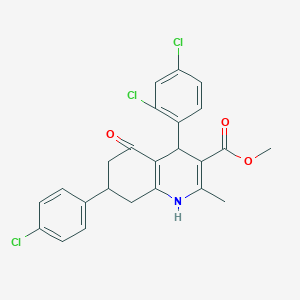![molecular formula C28H29N3O3S B11683373 (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11683373.png)
(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic molecule that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, multiple aromatic groups, and various functional groups such as methoxy, oxo, and carboxamide. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazinane ring.
Introduction of Aromatic Groups: The aromatic groups are introduced through electrophilic aromatic substitution reactions, using reagents such as bromobenzene or chlorobenzene.
Functional Group Modifications: The methoxy, oxo, and carboxamide groups are introduced through various functional group transformations, such as methylation, oxidation, and amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, halogenated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
Uniqueness
(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C28H29N3O3S |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H29N3O3S/c1-19-9-14-24(20(2)17-19)30-27(33)25-18-26(32)31(16-15-21-10-12-23(34-3)13-11-21)28(35-25)29-22-7-5-4-6-8-22/h4-14,17,25H,15-16,18H2,1-3H3,(H,30,33) |
InChI-Schlüssel |
FTQQCWVXQBJWIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B11683298.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11683305.png)

![2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-5-nitrobenzoate](/img/structure/B11683309.png)
![(2Z)-2-(4-bromophenyl)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B11683312.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683317.png)
![3-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11683321.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11683324.png)
![Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B11683329.png)

![4-methyl-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11683335.png)
![(5Z)-5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11683347.png)
![4-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683355.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683367.png)
